N-(cyanomethyl)-4-methylbenzamide
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Overview
Description
N-(cyanomethyl)-4-methylbenzamide is an organic compound that features a benzamide core with a cyanomethyl group attached to the nitrogen atom and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with cyanomethylamine. The process can be carried out under various conditions, including:
Direct Amidation: Reacting 4-methylbenzoic acid with cyanomethylamine in the presence of a dehydrating agent such as thionyl chloride or carbodiimides.
Acylation: Using 4-methylbenzoyl chloride and cyanomethylamine in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group on the benzene ring, leading to the formation of carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: N-(aminomethyl)-4-methylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-4-methylbenzamide involves its interaction with various molecular targets. The cyanomethyl group can act as a nucleophile, participating in reactions that modify biological molecules. The benzamide core can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(cyanomethyl)-4-methylbenzamide vs. N-(cyanomethyl)isoquinolinium salts: Both compounds feature a cyanomethyl group, but the isoquinolinium salts have a different core structure, leading to distinct reactivity and applications.
This compound vs. N-(cyanomethyl)pyridinium salts:
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activity also sets it apart from other similar compounds.
Properties
IUPAC Name |
N-(cyanomethyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-2-4-9(5-3-8)10(13)12-7-6-11/h2-5H,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDDMBTVJHCISN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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